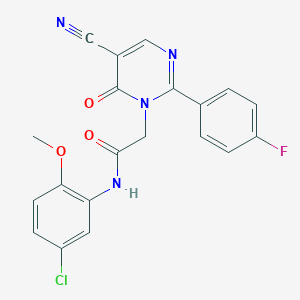
N-(5-chloro-2-methoxyphenyl)-2-(5-cyano-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-methoxyphenyl)-2-(5-cyano-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)acetamide is a useful research compound. Its molecular formula is C20H14ClFN4O3 and its molecular weight is 412.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(5-chloro-2-methoxyphenyl)-2-(5-cyano-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse scientific literature.
Chemical Structure and Properties
The molecular formula of the compound is C22H20ClFN4O3, with a molecular weight of approximately 438.87 g/mol. Its structure features a chloro-methoxyphenyl moiety and a cyano-fluorophenyl group attached to a pyrimidine core, which is critical for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The synthetic route may include:
- Formation of the pyrimidine core through cyclization reactions.
- Introduction of the chloro and methoxy groups via electrophilic aromatic substitution.
- Coupling reactions to attach the cyano and fluorophenyl groups.
Antitumor Activity
Recent studies have demonstrated that compounds structurally related to this compound exhibit significant antitumor activity. For instance, compounds with similar structures were tested on various human lung cancer cell lines (A549, HCC827, and NCI-H358) using both 2D and 3D assays. The following table summarizes the IC50 values for these compounds:
| Compound | Cell Line | IC50 (µM) 2D Assay | IC50 (µM) 3D Assay |
|---|---|---|---|
| Compound 5 | A549 | 2.12 ± 0.21 | 4.01 ± 0.95 |
| Compound 6 | HCC827 | 5.13 ± 0.97 | 7.02 ± 3.25 |
| Compound 8 | NCI-H358 | 0.85 ± 0.05 | 1.73 ± 0.01 |
These results indicate that these compounds can effectively inhibit tumor cell proliferation, although they also exhibit cytotoxic effects on normal lung fibroblast cells (MRC-5), suggesting a need for further optimization to enhance selectivity .
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Protein Kinases : Similar compounds have been shown to inhibit various protein kinases involved in cancer cell signaling pathways.
- Interference with DNA Synthesis : Some derivatives interact with DNA, leading to inhibition of replication and transcription processes.
Case Studies
- Study on Antitumor Activity : A study evaluated the antitumor potential of several derivatives related to this compound on lung cancer cell lines, demonstrating significant cytotoxicity and suggesting further development for therapeutic applications .
- Synthesis and Biological Evaluation : Another investigation focused on synthesizing derivatives and assessing their antiurease activity, which could have implications for treating conditions like kidney stones .
Propiedades
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[5-cyano-2-(4-fluorophenyl)-6-oxopyrimidin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClFN4O3/c1-29-17-7-4-14(21)8-16(17)25-18(27)11-26-19(12-2-5-15(22)6-3-12)24-10-13(9-23)20(26)28/h2-8,10H,11H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKQDIRALYDZUEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CN2C(=NC=C(C2=O)C#N)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClFN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














